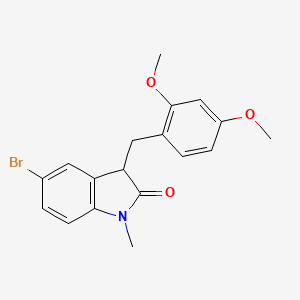![molecular formula C20H15N3O4S B11356564 N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B11356564.png)
N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-1,2,3-thiadiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-1,2,3-thiadiazole-4-carboxamide is a mouthful of a compound, but its structure holds fascinating properties. Let’s break it down:
Chemical Formula: CHNOS
IUPAC Name: N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-2-oxochromene-3-carboxamide
Molecular Weight: Approximately 360.36 g/mol
Preparation Methods
Synthetic Routes: The synthetic preparation of this compound involves several steps One common approach is the condensation of 2-aminobenzofuran with 4-ethoxybenzoyl chloride, followed by cyclization with thionyl chloride to form the thiadiazole ring
Reaction Conditions:Step 1: Condensation of 2-aminobenzofuran with 4-ethoxybenzoyl chloride.
Step 2: Cyclization with thionyl chloride.
Step 3: Introduction of the carboxamide group.
Industrial Production: While research laboratories typically synthesize this compound in small quantities, industrial production methods involve scaling up the synthesis and optimizing reaction conditions for efficiency and yield.
Chemical Reactions Analysis
Reactions:
Oxidation: The compound may undergo oxidation reactions, especially at the benzofuran moiety.
Substitution: Substitution reactions can occur at various positions, leading to derivatives with altered properties.
Reduction: Reduction of the carbonyl group or other functional groups is possible.
- Thionyl Chloride (SOCl2) : Used for cyclization.
- Ammonia (NH3) : For the introduction of the carboxamide group.
- Hydrogenation Catalysts : Used in reduction reactions.
Major Products: The major products depend on the specific reaction conditions and substituents. Derivatives with modified functional groups or side chains may result.
Scientific Research Applications
This compound finds applications in various fields:
- Medicinal Chemistry : Investigated for potential drug development due to its unique structure.
- Biological Studies : Used as a probe to study biological processes.
- Material Science : Explored for its optical and electronic properties.
- Industry : Potential applications in organic electronics and photovoltaics.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely interacts with specific molecular targets, affecting cellular pathways related to its structural features.
Comparison with Similar Compounds
While there are no direct analogs, compounds with benzofuran and thiadiazole moieties exist. the specific combination of these features makes our compound stand out.
Properties
Molecular Formula |
C20H15N3O4S |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]thiadiazole-4-carboxamide |
InChI |
InChI=1S/C20H15N3O4S/c1-2-26-13-9-7-12(8-10-13)18(24)19-17(14-5-3-4-6-16(14)27-19)21-20(25)15-11-28-23-22-15/h3-11H,2H2,1H3,(H,21,25) |
InChI Key |
VRPIZCJFCBPKCH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CSN=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-2-(4-chloro-3-methylphenoxy)acetamide](/img/structure/B11356486.png)
![2-(2-fluorophenoxy)-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}butanamide](/img/structure/B11356491.png)

![N-cycloheptyl-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11356498.png)
![N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11356511.png)
![2-(4-methylphenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B11356512.png)
![3-chloro-4-methoxy-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}benzamide](/img/structure/B11356516.png)
![N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-methylbenzamide](/img/structure/B11356522.png)

![5-[(4-tert-butylbenzyl)(furan-2-ylmethyl)amino]-N-(2-methylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11356533.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-(2-fluorophenyl)piperidine-4-carboxamide](/img/structure/B11356546.png)
![2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1-phenylethyl)acetamide](/img/structure/B11356549.png)
![N-[2-(butan-2-ylcarbamoyl)phenyl]-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11356557.png)
![N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1,2,3-thiadiazole-4-carboxamide](/img/structure/B11356563.png)
